molecular formula C28H22N4 B8545482 6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine CAS No. 54349-30-3

6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine

Cat. No. B8545482
Key on ui cas rn: 54349-30-3
M. Wt: 414.5 g/mol
InChI Key: ACTRIKCBZLQOIZ-UHFFFAOYSA-N
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Patent
US03944614

Procedure details

A solution of 2,2'-bis(phenylethynyl)-5,5'-dinitrobenzidine (0.474 g, 0.00100 mol) in dioxane (50 ml), freshly distilled from FeSO4 (3.65 g, 0.024 mol), was added to a boiling solution of FeSO4 (3.65 g, 0.024 mol) in water (50 ml.) which was stirred under nitrogen. After 5 minutes, ammonium hydroxide (20 ml, 30%) was added slowly followed by 20 ml. more of dioxane. The resultant dark suspension was stirred and refluxed for 30 minutes at which point additional ammonium hydroxide (20 ml) was added. Refluxing was continued for 30 minutes and then the reaction mixture was cooled and extracted three times with 100 ml. of chloroform. The combined chloroform extracts were concentrated to dryness on a rotary evaporator. The residue was dissolved in methylene chloride (20 ml.) and filtered after which the filtrate was poured with stirring into 20 ml. of hexane. The resultant precipitate was filtered, washed with hexane, and dried at 23° C in a vacuum oven at 1 mm of Hg for 24 hours to give 0.313 g (76% yield) of 2,2'-bis(phenylethynyl)-5,5'-diaminobenzidine which softened above 100° C to a viscous melt.
Name
2,2'-bis(phenylethynyl)-5,5'-dinitrobenzidine
Quantity
0.474 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeSO4
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[C:13]([NH2:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=2[C:19]2[CH:25]=[C:24]([N+:26]([O-])=O)[C:22]([NH2:23])=[CH:21][C:20]=2[C:29]#[C:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[NH4+]>O1CCOCC1.O>[C:31]1([C:30]#[C:29][C:20]2[CH:21]=[C:22]([NH2:23])[C:24]([NH2:26])=[CH:25][C:19]=2[C:10]2[CH:11]=[C:12]([NH2:16])[C:13]([NH2:15])=[CH:14][C:9]=2[C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:1.2|

Inputs

Step One
Name
2,2'-bis(phenylethynyl)-5,5'-dinitrobenzidine
Quantity
0.474 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=C(C=C(C(=C1)N)[N+](=O)[O-])C1=C(C=C(N)C(=C1)[N+](=O)[O-])C#CC1=CC=CC=C1
Name
FeSO4
Quantity
3.65 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
FeSO4
Quantity
3.65 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resultant dark suspension was stirred
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml
CONCENTRATION
Type
CONCENTRATION
Details
The combined chloroform extracts were concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (20 ml.)
FILTRATION
Type
FILTRATION
Details
filtered after which the filtrate
ADDITION
Type
ADDITION
Details
was poured
STIRRING
Type
STIRRING
Details
with stirring into 20 ml
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried at 23° C in a vacuum oven at 1 mm of Hg for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=C(C=C(C(=C1)N)N)C1=C(C=C(N)C(=C1)N)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.313 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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